2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the 1,2,4-thiadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the azetidine moiety: This step may involve the reaction of the thiadiazole intermediate with an azetidine derivative.
Attachment of the dihydroisoquinoline group: This final step could involve coupling reactions to attach the dihydroisoquinoline moiety to the azetidine-thiadiazole core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the functional groups, impacting the compound’s properties.
Substitution: Various substitution reactions might be used to introduce different functional groups, enhancing its activity or stability.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups like halides or alkyl chains.
Scientific Research Applications
Chemistry
The compound may be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to the desired therapeutic effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline: Similar compounds might include other thiadiazole derivatives with different substituents.
3,4-Dihydroisoquinoline derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties compared to other thiadiazole derivatives.
Properties
IUPAC Name |
5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-11-16-15(20-17-11)19-9-14(10-19)18-7-6-12-4-2-3-5-13(12)8-18/h2-5,14H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKHGWPQBVRQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC(C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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